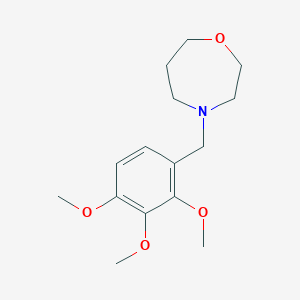
4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate is a synthetic compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects:
4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. Additionally, this compound has been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate. One potential area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of research could be the development of new formulations of this compound with improved solubility and bioavailability. Finally, more studies are needed to explore the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related disorders.
Synthesemethoden
The synthesis of 4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate involves the reaction between 2,3,4-trimethoxybenzylamine and trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
4-(2,3,4-trimethoxybenzyl)-1,4-oxazepane trifluoroacetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
4-[(2,3,4-trimethoxyphenyl)methyl]-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-6-5-12(14(18-2)15(13)19-3)11-16-7-4-9-20-10-8-16/h5-6H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEINVIDPROYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCOCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3,4-Trimethoxyphenyl)methyl]-1,4-oxazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

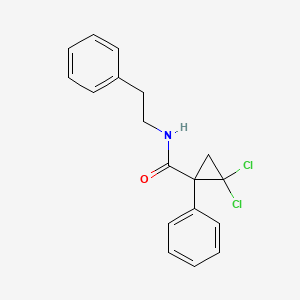


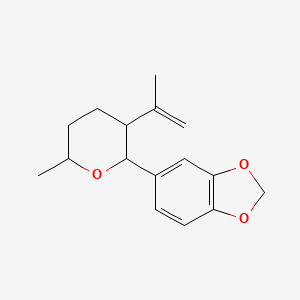
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)
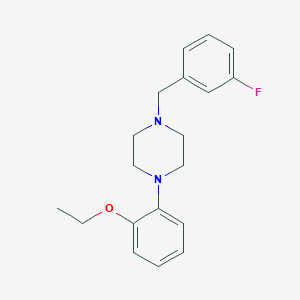

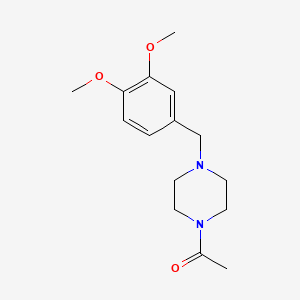

![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)
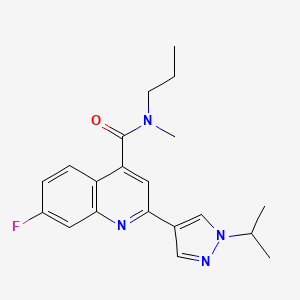
![2,7-bis(4-methoxyphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4965378.png)